(3,4-Dimetoxi-bencil)(2-metoxi-1-metil-etil)amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

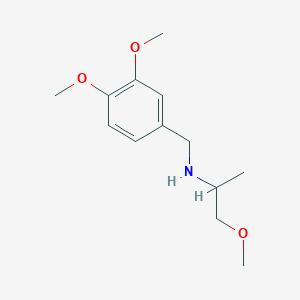

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de (3,4-Dimetoxi-bencil)(2-metoxi-1-metil-etil)amina

Grupo protector solubilizante para monocapas de tiolato aromático: El compuesto sirve como grupo protector solubilizante para la parte tiol en tiolato aromático. Esta aplicación es crucial para la formación de monocapas autoensambladas (SAM), que a menudo se utilizan en diversas aplicaciones tecnológicas. El grupo 3,4-dimetoxi-bencilo mejora la solubilidad y la estabilidad de las moléculas precursoras y se escinde durante la formación de la monocapa, particularmente a temperaturas elevadas (60 °C) y en presencia de protones (ácido trifluoroacético) .

Síntesis de compuestos aromáticos extendidos: Actúa como un grupo protector estable bajo reacciones de formación de enlaces C-C catalizadas por Pd. Esta propiedad es beneficiosa para la síntesis de compuestos aromáticos extendidos, donde el grupo protector se puede eliminar después de la síntesis sin afectar la integridad estructural del producto final .

Nucleófilo de amina en síntesis orgánica: Como nucleófilo de amina, se utiliza para investigar la reactividad 1,4 de ciertos compuestos orgánicos. Esta aplicación es significativa en la síntesis de moléculas orgánicas complejas, como oxazoles, a través de secuencias de reacciones en tándem .

Mejora de la estabilidad de las moléculas precursoras: La capacidad del compuesto para estabilizar las moléculas precursoras es esencial en aplicaciones de investigación donde se requiere una reactividad controlada. Esta estabilidad facilita el manejo y almacenamiento de intermediarios reactivos, lo cual es un desafío común en la investigación química .

Estudios de transporte de electrones: La estabilidad del grupo protector permite su uso en estudios relacionados con el transporte de electrones a través de películas orgánicas. Estos estudios son vitales para comprender las propiedades eléctricas de los materiales orgánicos y su posible uso en dispositivos electrónicos .

Química de superficies y ciencia de materiales: En el campo de la química de superficies, el compuesto se utiliza para modificar superficies a nivel molecular. Esta modificación es clave para desarrollar materiales avanzados con propiedades específicas, como hidrofobicidad o actividad catalítica .

Actividad Biológica

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features two methoxy groups on the benzyl moiety and a methylethylamine group, which contribute to its lipophilicity and reactivity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic effects.

The biological activity of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is attributed to its ability to interact with enzymes and receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing binding affinity and specificity towards biological targets. This interaction can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

1. Antimicrobial Activity

Research indicates that (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine exhibits moderate antibacterial activity. It has been evaluated against several bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances its solubility and biological activity.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Case Study 1: Antimycobacterial Activity

A derivative of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine was tested against Mycobacterium tuberculosis H37Rv. The study demonstrated significant activity, indicating that modifications to the compound could lead to effective treatments for tuberculosis. This highlights the importance of further exploration into its derivatives for enhanced efficacy.

Case Study 2: Environmental Applications

The compound has also been investigated for its ability to detect environmental pollutants such as silver ions and cyanide in aqueous solutions. This versatility showcases its potential not only in pharmacology but also in environmental monitoring applications.

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAKJPRKQTXCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386042 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-61-5 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.